

An In-depth Technical Guide to Methacryloxymethyltrimethylsilane (CAS Number 18269-97-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methacryloxymethyltrimethylsilane*

Cat. No.: *B099026*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

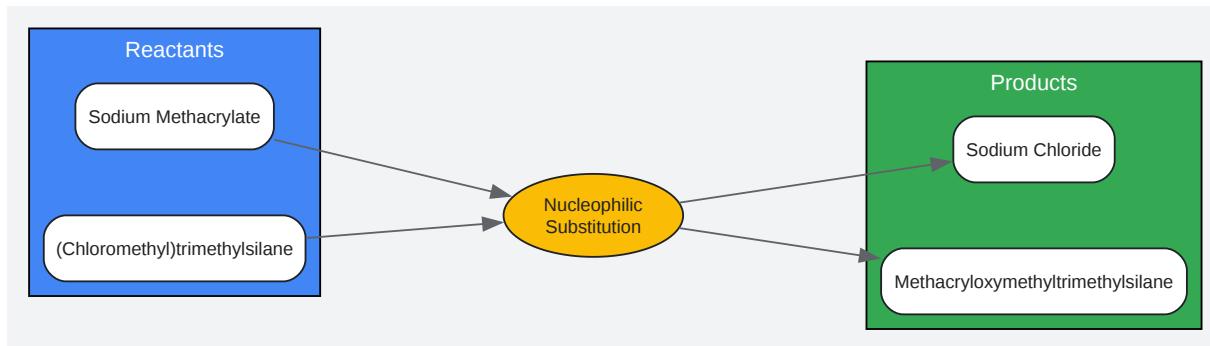
Core Chemical Identity and Properties

Methacryloxymethyltrimethylsilane, also known by its synonym (Trimethylsilyl)methyl methacrylate, is an organosilicon compound that possesses both a reactive methacrylate group and a trimethylsilyl moiety.^[1] This bifunctional nature makes it a valuable monomer and coupling agent in various applications, including the formulation of advanced materials.^[2] It typically presents as a colorless to pale yellow liquid.^[1]

Chemical Structure and Identifiers

- IUPAC Name: (Trimethylsilyl)methyl 2-methylprop-2-enoate
- Synonyms: **Methacryloxymethyltrimethylsilane**, (Trimethylsilyl)methyl methacrylate^[3]
- CAS Number: 18269-97-1^[1]
- Molecular Formula: C₈H₁₆O₂Si^[4]
- Molecular Weight: 172.30 g/mol ^[5]

Physicochemical Data


The following table summarizes the key quantitative physical and chemical properties of **Methacryloxyethyltrimethylsilane**.

Property	Value	Reference(s)
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Purity	≥98%	[4]
Boiling Point	98 °C at 75 mmHg	[5]
	184.2 ± 23.0 °C at 760 mmHg	[6]
Density	0.883 g/mL at 25 °C	[5]
	0.9 ± 0.1 g/cm³	[6]
Refractive Index (n ²⁰ /D)	1.4282	[5]
Flash Point	45 °C	[7]
	54.6 ± 14.2 °C	[6]
Vapor Pressure	<5 mmHg at 25 °C	[8]
Storage Condition	2-8 °C, Sealed in dry conditions	[7]

Synthesis and Reactivity

Synthesis

A common synthetic route to **Methacryloxyethyltrimethylsilane** involves the reaction of (chloromethyl)trimethylsilane with a methacrylate salt, such as sodium methacrylate. This nucleophilic substitution reaction yields the desired product and a salt byproduct.

[Click to download full resolution via product page](#)

General Synthesis Pathway

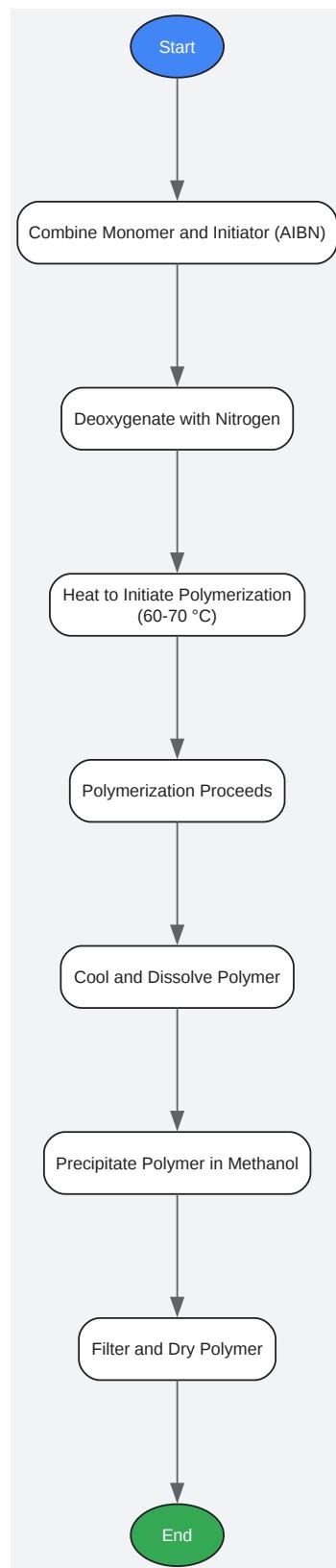
Reactivity and Polymerization

The methacrylate group of **Methacryloxymethyltrimethylsilane** is highly susceptible to free-radical polymerization.^[1] This reactivity allows for its use as a monomer in the synthesis of silicon-containing polymers or as a co-monomer to introduce silane functionality into other polymer chains. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and improved adhesion to various substrates.^[1]

Experimental Protocols

Representative Protocol for Free-Radical Polymerization

This protocol is a general representation for the bulk polymerization of methacrylate monomers and can be adapted for **Methacryloxymethyltrimethylsilane**.


Materials:

- **Methacryloxymethyltrimethylsilane** (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- Polymerization tube or reaction flask with a nitrogen inlet
- Oil bath

- Methanol (for precipitation)

Procedure:

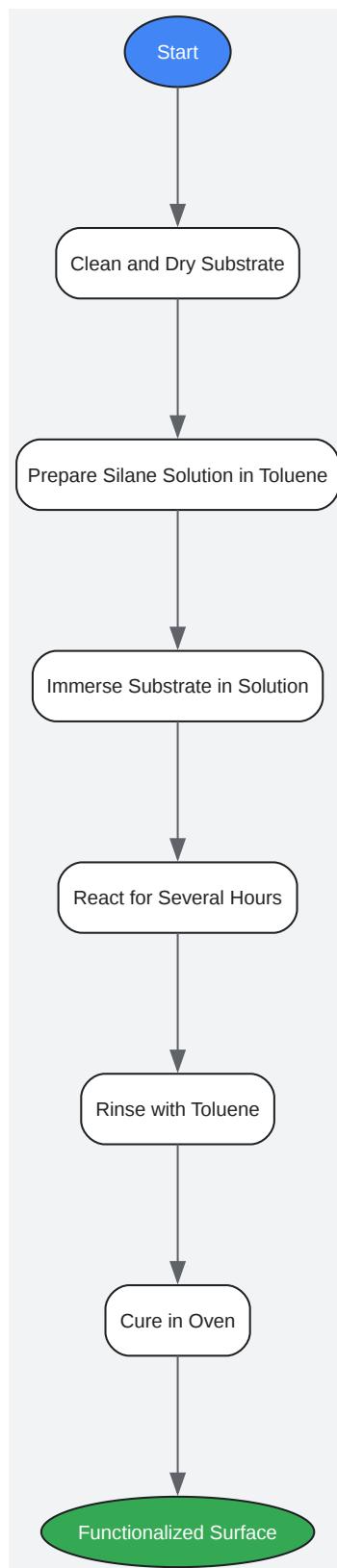
- Place the desired amount of **Methacryloxyethyltrimethylsilane** into the polymerization tube.
- Add the initiator, AIBN (typically 0.1-1 mol% relative to the monomer).
- Seal the tube and deoxygenate the mixture by bubbling with nitrogen for 10-15 minutes.
- Immerse the sealed tube in a preheated oil bath at 60-70 °C to initiate polymerization.
- Allow the reaction to proceed for a specified time (e.g., 2-24 hours), during which the viscosity of the solution will increase.
- Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., toluene).
- Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
- Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.[\[9\]](#)
[\[10\]](#)

[Click to download full resolution via product page](#)

Free-Radical Polymerization Workflow

Representative Protocol for Surface Grafting onto a Substrate

This protocol provides a general method for the surface functionalization of a hydroxylated substrate (e.g., glass, silica) with a silane coupling agent, adaptable for **Methacryloxyethyltrimethylsilane**.


Materials:

- Substrate with surface hydroxyl groups (e.g., glass slide, silica nanoparticles)
- **Methacryloxyethyltrimethylsilane**
- Anhydrous toluene (solvent)
- Triethylamine (optional, as a catalyst)

Procedure:

- Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying in an oven.
- Prepare a solution of **Methacryloxyethyltrimethylsilane** (e.g., 1-5% v/v) in anhydrous toluene.
- Immerse the cleaned and dried substrate in the silane solution.
- If desired, add a small amount of triethylamine to catalyze the reaction.
- Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to overnight under a dry atmosphere (e.g., nitrogen).
- Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane.
- Cure the grafted silane layer by heating the substrate in an oven (e.g., 110-120 °C) for 30-60 minutes.

- The functionalized substrate with methacrylate groups on the surface is now ready for further use.[2][11]

[Click to download full resolution via product page](#)

Surface Grafting Workflow

Applications in Biomedical and Dental Materials

While direct applications of **Methacryloxytrimethylsilane** in drug delivery systems are not extensively documented, its role as a silane coupling agent is highly relevant to the biomedical field, particularly in dentistry.[12][13] Silane coupling agents are crucial for enhancing the durability and performance of dental composites and adhesives.[14][15]

They act as a chemical bridge between the inorganic filler particles (e.g., silica, glass) and the organic polymer matrix of the dental resin.[16] This improved interfacial adhesion leads to enhanced mechanical properties and hydrolytic stability of the restorative material.[15] The biocompatibility of silane coupling agents is a key factor in their use in such applications.

The methacrylate functionality of **Methacryloxytrimethylsilane** allows it to co-polymerize with the resin matrix, while the trimethylsilyl group can, after hydrolysis to a silanol, form strong covalent bonds with the hydroxyl groups on the surface of the filler particles.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

Proton Environment	Expected Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~0.1
-O-CH ₂ -Si-	~3.6
=C-CH ₃	~1.9
=CH ₂ (cis)	~5.5
=CH ₂ (trans)	~6.1

Note: These are estimated chemical shifts and can vary depending on the solvent and spectrometer frequency.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon Environment	Expected Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~ -1
-O-CH ₂ -Si-	~60
=C-CH ₃	~18
=CH ₂	~125
C=C(CH ₃)-	~136
C=O	~167

Note: These are estimated chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methacryloxymethyld trimethylsilane** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2960	C-H stretch (from methyl and methylene groups)
~1720	C=O stretch (ester)
~1640	C=C stretch (alkene)
~1250	Si-CH ₃ deformation
~1160	C-O stretch (ester)
~840	Si-C stretch

Note: These are approximate peak positions.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Mass Spectrometry (MS)

In an electron ionization mass spectrum, **Methacryloxymethyltrimethylsilane** will undergo fragmentation. The molecular ion peak (M^+) would be observed at $m/z = 172$. Common fragmentation patterns for silyl ethers and methacrylates would be expected.

Expected Fragmentation Pathways:

- Loss of a methyl group ($-\text{CH}_3$) from the trimethylsilyl moiety, resulting in a fragment at $m/z = 157$.
- Cleavage of the $\text{Si}-\text{CH}_2$ bond.
- Rearrangement and fragmentation of the methacrylate group.

Safety and Handling

Methacryloxymethyltrimethylsilane is a flammable liquid and should be handled with appropriate safety precautions.^[7] It may cause skin and eye irritation.^[1]

- Handling: Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly sealed.^[7]
- In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 18269-97-1: Methacryloxymethyltrimethylsilane [cymitquimica.com]

- 2. eng.buffalo.edu [eng.buffalo.edu]
- 3. METHACRYLOXYMETHYLTRIMETHYLSILANE | 18269-97-1 [amp.chemicalbook.com]
- 4. 3H-SIM6485.6 - methacryloxymethyltrimethylsilane | 18269-9... [cymitquimica.com]
- 5. (Trimethylsilylmethyl) methacrylate – scipoly.com [scipoly.com]
- 6. (Trimethylsilyl)methyl methacrylate | CAS#:18269-97-1 | Chemsric [chemsrc.com]
- 7. 18269-97-1 | CAS数据库 [m.chemicalbook.com]
- 8. (Trimethylsilyl)methacrylate 98 13688-56-7 [sigmaaldrich.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Surface functionalization of silica by Si-H activation of hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prevestdirect.com [prevestdirect.com]
- 13. zmsilane.com [zmsilane.com]
- 14. dakenchem.com [dakenchem.com]
- 15. Dental News - Silane coupling agents and surface conditioning in dentistry [dental-tribune.com]
- 16. researchgate.net [researchgate.net]
- 17. (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR [m.chemicalbook.com]
- 18. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 19. Methyl methacrylate(80-62-6) 1H NMR spectrum [chemicalbook.com]
- 20. TRIMETHYLSILYL METHYL ACETATE(2917-65-9) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methacryloxymethyltrimethylsilane (CAS Number 18269-97-1)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b099026#methacryloxymethyltrimethylsilane-cas-number-18269-97-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com